molecular formula C12H8ClN3O3 B3036419 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 341967-27-9

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

Cat. No.: B3036419
CAS No.: 341967-27-9
M. Wt: 277.66 g/mol
InChI Key: XFEAYYOGQXLVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile is a chemical compound with a complex structure that includes a chlorobenzyl group, an imidazolidinyl ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile typically involves multiple steps, starting with the preparation of the chlorobenzyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-9-4-2-1-3-8(9)7-16-11(18)10(17)15(6-5-14)12(16)19/h1-4H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEAYYOGQXLVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile
Reactant of Route 4
2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile
Reactant of Route 6
2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.